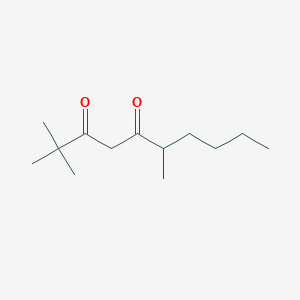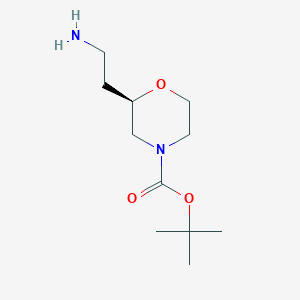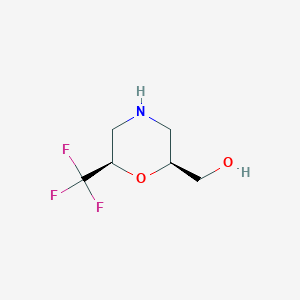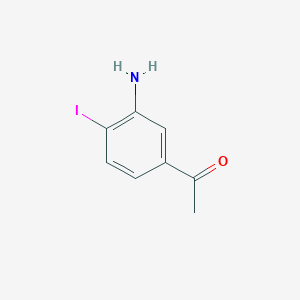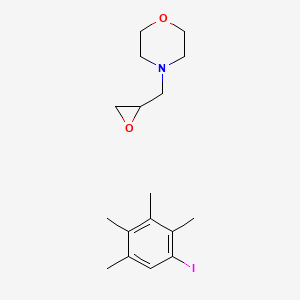
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine: is a compound that combines two distinct chemical structures: an iodinated aromatic ring and a morpholine ring with an epoxide group
Vorbereitungsmethoden
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
4-(Oxiran-2-ylmethyl)morpholine: can be prepared by reacting morpholine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring .
Analyse Chemischer Reaktionen
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
4-(Oxiran-2-ylmethyl)morpholine: is reactive due to the presence of the epoxide ring, which can undergo:
Nucleophilic Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols to form various substituted morpholines.
Reduction Reactions: The epoxide ring can be reduced to form diols using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2,3,4,5-tetramethylbenzene: is used in organic synthesis as a building block for the preparation of more complex molecules. It is also employed in the development of pharmaceuticals and agrochemicals due to its reactivity and stability .
4-(Oxiran-2-ylmethyl)morpholine: has applications in medicinal chemistry as a potential drug candidate due to its biological activity. It is also used in the synthesis of polymers and as a cross-linking agent in the production of epoxy resins .
Wirkmechanismus
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution and coupling reactions, making it a versatile intermediate in organic synthesis.
4-(Oxiran-2-ylmethyl)morpholine: exerts its effects through the reactivity of the epoxide ring, which can undergo nucleophilic ring-opening reactions. This reactivity allows it to interact with various biological targets, potentially leading to the development of new drugs .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds such as:
- 2-Iodo-1,3,4,5-tetramethylbenzene
- 3-Iodo-1,2,4,5-tetramethylbenzene
- 5-Iodo-1,2,3-trimethoxybenzene
These compounds share similar reactivity patterns but differ in the position of the iodine atom and the presence of other substituents, which can influence their chemical behavior and applications .
4-(Oxiran-2-ylmethyl)morpholine: can be compared to other epoxide-containing compounds such as:
- Epichlorohydrin
- Glycidol
- 1,2-Epoxybutane
Eigenschaften
Molekularformel |
C17H26INO2 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
1-iodo-2,3,4,5-tetramethylbenzene;4-(oxiran-2-ylmethyl)morpholine |
InChI |
InChI=1S/C10H13I.C7H13NO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-9-4-2-8(1)5-7-6-10-7/h5H,1-4H3;7H,1-6H2 |
InChI-Schlüssel |
CBIONBPIPSOSOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1COCCN1CC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
![1-Amino-3-(4-fluoro-phenyl)-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile](/img/structure/B15198202.png)
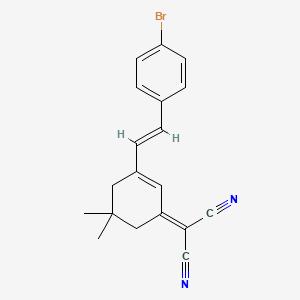
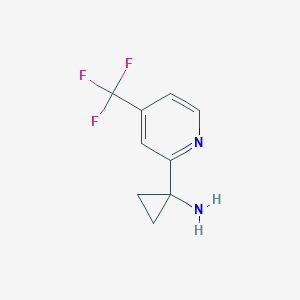

![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
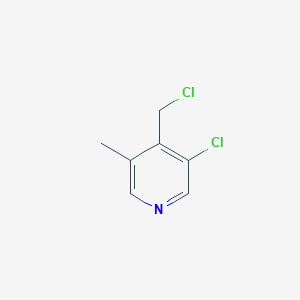
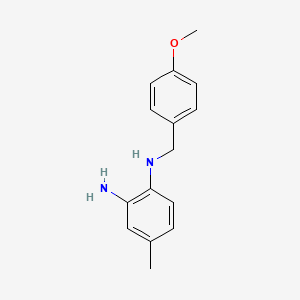
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
